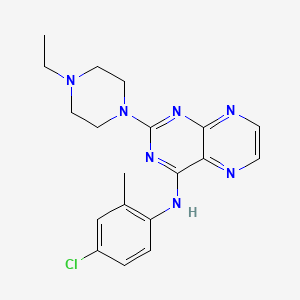

N-(4-chloro-2-methylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine

Description

N-(4-chloro-2-methylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine is a pteridine derivative featuring a 4-ethylpiperazine moiety at position 2 and a 4-chloro-2-methylphenyl substituent at position 2. The pteridine core, a bicyclic heteroaromatic system, provides a rigid scaffold that facilitates interactions with biological targets, particularly enzymes like lipoxygenase (LOX) . The 4-chloro-2-methylphenyl group contributes steric bulk and electron-withdrawing effects, which may influence binding affinity and metabolic stability.

Properties

IUPAC Name |

N-(4-chloro-2-methylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN7/c1-3-26-8-10-27(11-9-26)19-24-17-16(21-6-7-22-17)18(25-19)23-15-5-4-14(20)12-13(15)2/h4-7,12H,3,8-11H2,1-2H3,(H,22,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHVSVASXNRJXRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC3=NC=CN=C3C(=N2)NC4=C(C=C(C=C4)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-chloro-2-methylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pteridine core: This can be achieved by cyclization reactions involving appropriate precursors such as 2,4-diaminopyrimidine and glyoxal.

Substitution reactions:

Piperazine ring incorporation: The ethylpiperazine moiety can be introduced via nucleophilic substitution reactions using suitable piperazine derivatives.

Industrial production methods may involve optimization of these steps to improve yield, purity, and cost-effectiveness. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

N-(4-chloro-2-methylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions vary based on the specific reaction pathway and conditions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

N-(4-chloro-2-methylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine has been investigated for its potential as an anticancer agent. Research indicates that compounds with similar pteridine structures exhibit inhibitory effects on specific kinases involved in cancer progression. For instance, studies have demonstrated that modifications in the pteridine scaffold can enhance selectivity and potency against certain cancer cell lines, suggesting that this compound may function similarly .

Mechanism of Action

The compound is believed to act as a modulator of the ErbB family of receptors, which are critical in the regulation of cell growth and differentiation. This modulation can lead to decreased proliferation of cancer cells and increased apoptosis in malignant tissues .

Neuropharmacology

Neuroprotective Properties

Recent studies have explored the neuroprotective capabilities of compounds similar to this compound. For example, derivatives have shown promise in protecting against ischemic injury in neuronal models. In a study using a rat model of global cerebral ischemia, compounds with similar piperazine moieties were found to significantly reduce neuronal apoptosis and improve cognitive outcomes post-injury .

Cognitive Enhancement

The potential for cognitive enhancement has also been noted, with certain analogs improving learning and memory functions in animal models. These findings suggest that the compound may influence neurotransmitter systems, possibly enhancing synaptic plasticity and cognitive function .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its therapeutic efficacy. Various modifications to the pteridine and piperazine components can lead to significant changes in biological activity. For instance:

| Modification | Effect on Activity |

|---|---|

| Substitution on the pteridine ring | Alters kinase inhibition potency |

| Variations in piperazine chain length | Influences blood-brain barrier permeability |

| Changes in halogen substituents | Affects receptor binding affinity |

These insights allow researchers to design more effective analogs tailored for specific therapeutic targets.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways. Detailed studies on its binding affinity, selectivity, and molecular interactions are essential to understand its effects at the molecular level.

Comparison with Similar Compounds

2-(4-Methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)pteridin-4-amine (18f)

- Structure : Shares the pteridine core but substitutes the aryl group with a thiophen-2-ylmethyl and uses a 4-methylpiperazine.

- Activity : Demonstrated 41% reduction in inflammation in a rat colitis model at 0.01 mmol/kg, with minimal tissue damage .

- Key Difference: The thiophene group may enhance π-π stacking interactions compared to the chloro-methylphenyl group in the target compound.

N-(2,4-Dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine

- Structure : Features a phenylpiperazine and 2,4-dimethylphenyl group.

- Key Difference : The phenylpiperazine introduces aromaticity and bulk, which may alter binding to hydrophobic enzyme pockets. The dimethylphenyl group lacks the electron-withdrawing chlorine atom, possibly reducing electrophilic interactions .

Pyrimidine-Based Derivatives

6-Chloro-2-(4-ethoxycarbonylpiperazino)-N-(2,4-difluorobenzyl)pyrimidin-4-amine (4c)

- Structure : Pyrimidine core with ethoxycarbonylpiperazine and difluorobenzyl groups.

- Properties : Reported $^{1}\text{H-NMR}$ (CDCl$_3$) δ 7.30 (1H, m), 6.87–6.80 (2H, m); ESI-MS: m/z = 412.4 [M+H]$^+$ .

- Key Difference : The pyrimidine core lacks the fused ring system of pteridine, reducing conformational rigidity. The ethoxycarbonyl group may increase metabolic susceptibility compared to ethylpiperazine.

4-(2-Chloro-4-nitrophenyl)-6-methylpyrimidin-2-amine

- Structure : Nitro and chloro substituents on the aryl group, with a methylpyrimidine core.

- This contrasts with the ethylpiperazine’s role in modulating solubility and target engagement .

Oxadiazine and Benzamide Derivatives

6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amine

- Structure : 1,3,5-Oxadiazine core with trichloromethyl and chlorophenyl groups.

- Synthesis : Utilizes dehydrosulfurization with I$2$/Et$3$N, differing from the nucleophilic substitution routes common in pteridine synthesis .

Q & A

Basic: What are the recommended synthetic routes for N-(4-chloro-2-methylphenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine, and how can purity be optimized?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Core Formation : Construct the pteridine core via cyclization reactions using precursors like pyrimidine derivatives.

Substituent Introduction : Attach the 4-ethylpiperazine group via nucleophilic substitution under reflux conditions (e.g., DMF, 80–100°C). The chloro-methylphenyl moiety is introduced through coupling reactions, often using palladium catalysts .

Purification : Employ column chromatography with gradient elution (e.g., ethyl acetate/hexane) and recrystallization (e.g., ethanol/water) to achieve >95% purity. Monitor by HPLC with UV detection at 254 nm .

Basic: Which spectroscopic techniques are critical for structural elucidation of this compound?

Methodological Answer:

- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm substituent positions. For example, the aromatic protons of the chloro-methylphenyl group appear as a singlet (~6.8–7.2 ppm), while piperazine protons show multiplets (~2.5–3.5 ppm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H]⁺) with an error margin <2 ppm. For instance, a calculated mass of 411.513 Da should align with experimental data .

- IR Spectroscopy : Identify key functional groups (e.g., C-Cl stretch at ~750 cm⁻¹, NH bend at ~1600 cm⁻¹) .

Advanced: How can researchers design enzyme inhibition assays to evaluate this compound’s mechanism of action?

Methodological Answer:

- Target Selection : Prioritize kinases or serotonin receptors based on structural analogs (e.g., pteridine derivatives inhibit tyrosine kinases ).

- Assay Protocol :

- Binding Affinity : Use fluorescence polarization (FP) assays with fluorescently labeled ATP competing for kinase binding sites. Calculate IC₅₀ values via dose-response curves .

- Enzymatic Activity : Measure substrate phosphorylation (e.g., ELISA for phospho-tyrosine levels) in cell lysates treated with the compound (1–100 µM). Include positive controls (e.g., staurosporine) .

- Validation : Cross-validate with siRNA knockdown or CRISPR-edited cell lines to confirm target specificity .

Advanced: How should contradictory data on biological activity (e.g., varying IC₅₀ values across studies) be resolved?

Methodological Answer:

Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time. For example, discrepancies in cytotoxicity assays may arise from differences in serum-free vs. serum-containing media .

Orthogonal Assays : Combine in vitro (e.g., enzymatic assays) and in vivo (e.g., xenograft models) data. If IC₅₀ is 10 µM in vitro but ineffective in vivo, assess bioavailability via pharmacokinetic profiling (e.g., plasma half-life, logP) .

Structural Confirmation : Re-characterize batches with conflicting results using NMR and XRD to rule out polymorphic variations .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies of this compound?

Methodological Answer:

- Core Modifications : Synthesize analogs with substituted pteridine cores (e.g., pyrimidine-to-pyridine swaps) to assess impact on kinase binding .

- Substituent Variation :

- Replace the 4-ethylpiperazine with morpholine or thiomorpholine to test steric/electronic effects.

- Modify the chloro-methylphenyl group’s position (para vs. meta) to evaluate hydrophobic interactions .

- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate activity trends with binding poses in kinase domains (e.g., ATP-binding pocket of EGFR). Validate with MM/GBSA free-energy calculations .

Basic: What in vitro screening models are appropriate for initial pharmacological profiling?

Methodological Answer:

- Cell Viability : Use MTT assays in cancer lines (e.g., HeLa, MCF-7) with 48–72 hr exposure. Compare EC₅₀ values to known chemotherapeutics .

- Receptor Profiling : Screen against a panel of GPCRs (e.g., serotonin 5-HT₂A) via radioligand displacement assays (Ki determination) .

- Solubility Assessment : Perform shake-flask experiments in PBS (pH 7.4) and simulate gastrointestinal absorption with the Biopharmaceutics Classification System (BCS) .

Advanced: How can metabolic stability and toxicity be evaluated preclinically?

Methodological Answer:

- Hepatic Metabolism : Incubate with human liver microsomes (HLMs) and NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 min. Calculate intrinsic clearance (Clint) .

- CYP Inhibition : Test against CYP3A4/2D6 using fluorogenic substrates. A >50% inhibition at 10 µM signals high drug-drug interaction risk .

- Genotoxicity : Perform Ames tests (TA98/TA100 strains) with/without metabolic activation. A ≥2-fold increase in revertant colonies indicates mutagenicity .

Advanced: What computational methods aid in predicting this compound’s pharmacokinetic properties?

Methodological Answer:

- ADME Prediction : Use SwissADME to estimate logP (optimal: 2–3), topological polar surface area (TPSA <90 Ų for blood-brain barrier penetration), and P-glycoprotein substrate likelihood .

- Metabolite Prediction : Employ GLORY meta-server to identify probable Phase I metabolites (e.g., N-deethylation of piperazine) .

- Toxicity Profiling : Run ProTox-II to predict hepatotoxicity, carcinogenicity, and LD50 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.